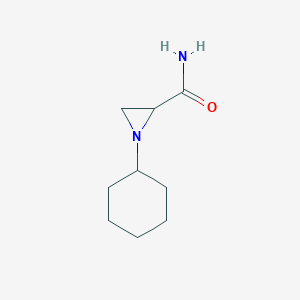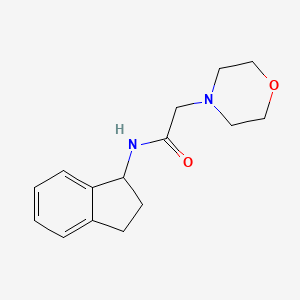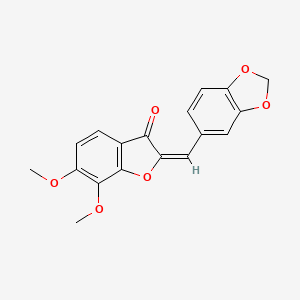
Ethyl 2-bromooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromooctadecanoate is an organic compound with the molecular formula C20H39BrO2. It is an ester derived from octadecanoic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromooctadecanoate can be synthesized through the esterification of 2-bromooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromooctadecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromooctadecanoic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxyoctadecanoate, 2-aminooctadecanoate, or 2-thiooctadecanoate.
Reduction: The major product is 2-bromooctadecanol.
Hydrolysis: The products are 2-bromooctadecanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-bromooctadecanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and emulsifiers.
Biology: It serves as a model compound in studies of lipid metabolism and enzyme activity.
Medicine: Research explores its potential use in drug delivery systems due to its ability to form micelles and other structures.
Industry: It is used in the production of specialty chemicals, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl 2-bromooctadecanoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromooctanoate: A shorter-chain analog with similar reactivity but different physical properties.
Ethyl 2-bromotetradecanoate: Another analog with a different chain length, affecting its solubility and melting point.
Ethyl 2-bromoisobutyrate: A structurally different compound with a branched chain, used in different applications.
Uniqueness
Ethyl 2-bromooctadecanoate is unique due to its long carbon chain, which imparts specific physical properties such as higher melting and boiling points. This makes it suitable for applications requiring stability at higher temperatures.
Properties
CAS No. |
5340-56-7 |
|---|---|
Molecular Formula |
C20H39BrO2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-bromooctadecanoate |
InChI |
InChI=1S/C20H39BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3 |
InChI Key |
XWNFINQDWGXIOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



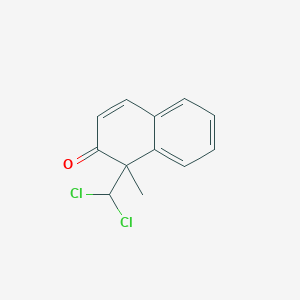

![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
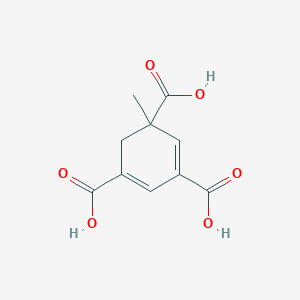
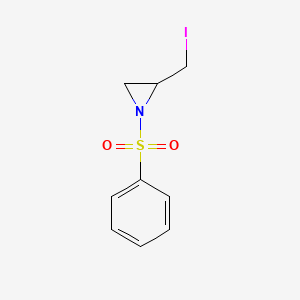
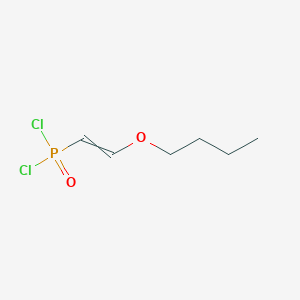
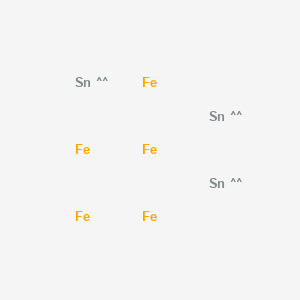
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
